molecular formula C16H17N3O2 B3011152 (E)-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(furan-2-yl)prop-2-en-1-one CAS No. 2034892-34-5

(E)-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(furan-2-yl)prop-2-en-1-one

Cat. No.: B3011152
CAS No.: 2034892-34-5
M. Wt: 283.331
InChI Key: XZKXDYIQPJSYGK-AATRIKPKSA-N
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Description

(E)-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(furan-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C16H17N3O2 and its molecular weight is 283.331. The purity is usually 95%.
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Biological Activity

The compound (E)-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(furan-2-yl)prop-2-en-1-one is a member of the pyrazolo[1,5-a]pyrazine family, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H17N3O2C_{16}H_{17}N_3O_2 with a molecular weight of approximately 283.32 g/mol. The structure includes a furan ring and a cyclopropyl group attached to a dihydropyrazolo core, contributing to its unique biological profile.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, some derivatives demonstrated IC50 values as low as 0.36 μM against the MCF-7 breast cancer cell line, indicating potent antiproliferative effects .

Anti-inflammatory Effects

Pyrazole derivatives are also known for their anti-inflammatory actions. The compound under discussion may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Antimicrobial Properties

The biological activity of this compound extends to antimicrobial effects. Pyrazole derivatives have shown efficacy against various bacterial strains and fungi, suggesting potential applications in treating infections .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:

  • Inhibition of Kinases : Some pyrazole derivatives inhibit specific kinases involved in cancer progression.
  • Induction of Apoptosis : The activation of apoptotic pathways has been observed in treated cancer cells, often mediated by reactive oxygen species (ROS) .
  • Modulation of Neurotransmitter Systems : Certain compounds in this class may affect neurotransmitter levels, indicating potential neuroprotective properties .

Case Studies and Research Findings

StudyFindings
Study A Demonstrated significant cytotoxicity against colon cancer cell lines with IC50 values below 1 μM for related pyrazole derivatives .
Study B Identified anti-inflammatory effects through the inhibition of TNF-alpha production in vitro .
Study C Showed antimicrobial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range .

Properties

IUPAC Name

(E)-1-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-3-(furan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c20-16(6-5-14-2-1-9-21-14)18-7-8-19-13(11-18)10-15(17-19)12-3-4-12/h1-2,5-6,9-10,12H,3-4,7-8,11H2/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZKXDYIQPJSYGK-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3CCN(CC3=C2)C(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=NN3CCN(CC3=C2)C(=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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